

An In-depth Technical Guide on Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate*

Cat. No.: B1361754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, physicochemical properties, and known biological activities, supported by experimental data and protocols.

Chemical Identity and Nomenclature

The compound with the common name **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

This name accurately describes the molecular structure, which consists of an isoxazole ring substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with an ethyl carboxylate group. The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Synonyms	Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
CAS Number	376623-69-7 [1]
Molecular Formula	C ₁₃ H ₁₃ NO ₄ [2]
Molecular Weight	247.25 g/mol [2]

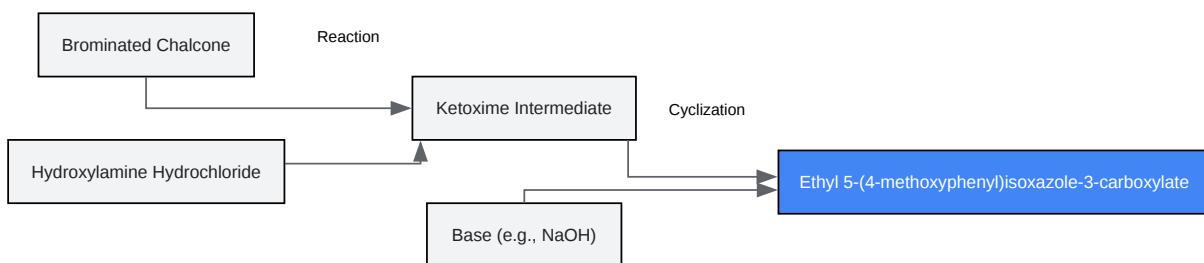
Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of a compound is crucial for its characterization, purification, and analysis.

Table 2: Physicochemical Properties

Property	Value	Reference
Melting Point	82-83 °C	[1]
Boiling Point	413.3±40.0 °C (Predicted)	[1]
Density	1.182±0.06 g/cm ³ (Predicted)	[1]
pKa	-4.34±0.50 (Predicted)	[1]

Table 3: Spectroscopic Data


Technique	Data
¹³ C NMR	Spectra available, though may require an account to view in full. [2]
InChI	InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
InChIKey	OHKWTCCYUHOKLC-UHFFFAOYSA-N
SMILES	C1(=NOC(=C1)C=1C=CC(OC)=CC1)C(=O)OC

Synthesis and Experimental Protocols

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene, or the reaction of a β -dicarbonyl compound with hydroxylamine. Below is a representative experimental protocol for the synthesis of a similar isoxazole derivative, which can be adapted for the target compound.

General Synthesis Workflow

The formation of the isoxazole ring is a key step in the synthesis of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**. A common method involves the reaction of a chalcone precursor with hydroxylamine, followed by cyclization.

[Click to download full resolution via product page](#)

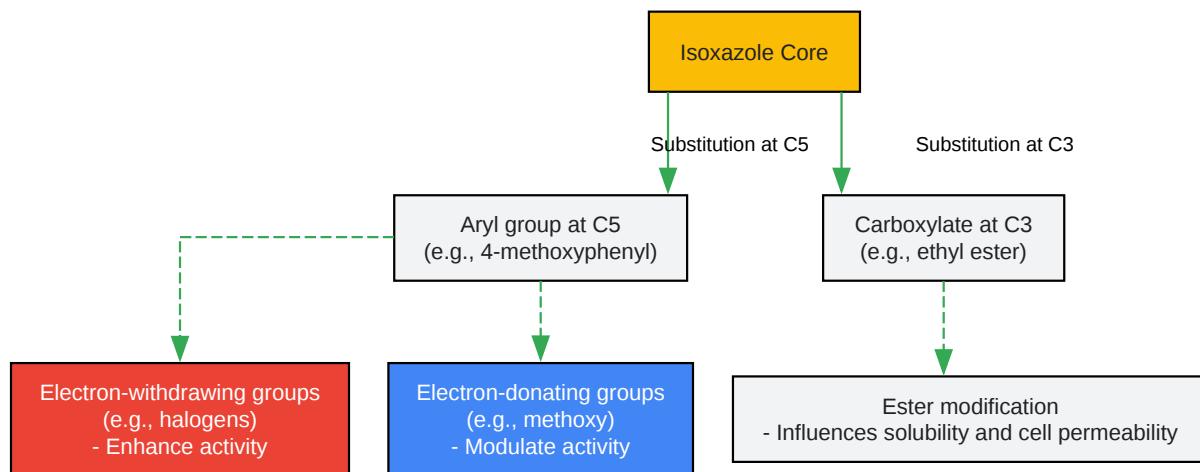
Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole and can be modified for the target compound by using the appropriate brominated chalcone precursor.[\[3\]](#)

- Reaction Setup: A brominated chalcone (0.577 mmol) is added to absolute ethanol (12.5 ml) in a round-bottom flask and stirred vigorously.
- Addition of Hydroxylamine: Hydroxylamine hydrochloride (1.16 mmol) is dissolved in distilled water (1.2 mL) and added dropwise to the reaction flask.
- Reflux: The reaction mixture is heated to reflux for 20 minutes.
- Basification and Cyclization: A 2M sodium hydroxide solution (2.0 mL) is added to the flask, and the mixture is refluxed for an additional 2.5 hours to facilitate cyclization and formation of the isoxazole ring.
- Workup and Purification: The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then dried, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography.

Biological Activities and Structure-Activity Relationship (SAR)


Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and herbicidal properties. The biological profile of these compounds is highly dependent on the nature and position of the substituents on the isoxazole ring and its appended moieties.

Anticancer Activity:

Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents.[\[4\]](#) The mechanism of action often involves the inhibition of key enzymes or

signaling pathways crucial for cancer cell proliferation and survival. For instance, some isoxazole derivatives have been shown to inhibit tubulin polymerization or act as kinase inhibitors.[5]

Structure-Activity Relationship for Anticancer Activity:

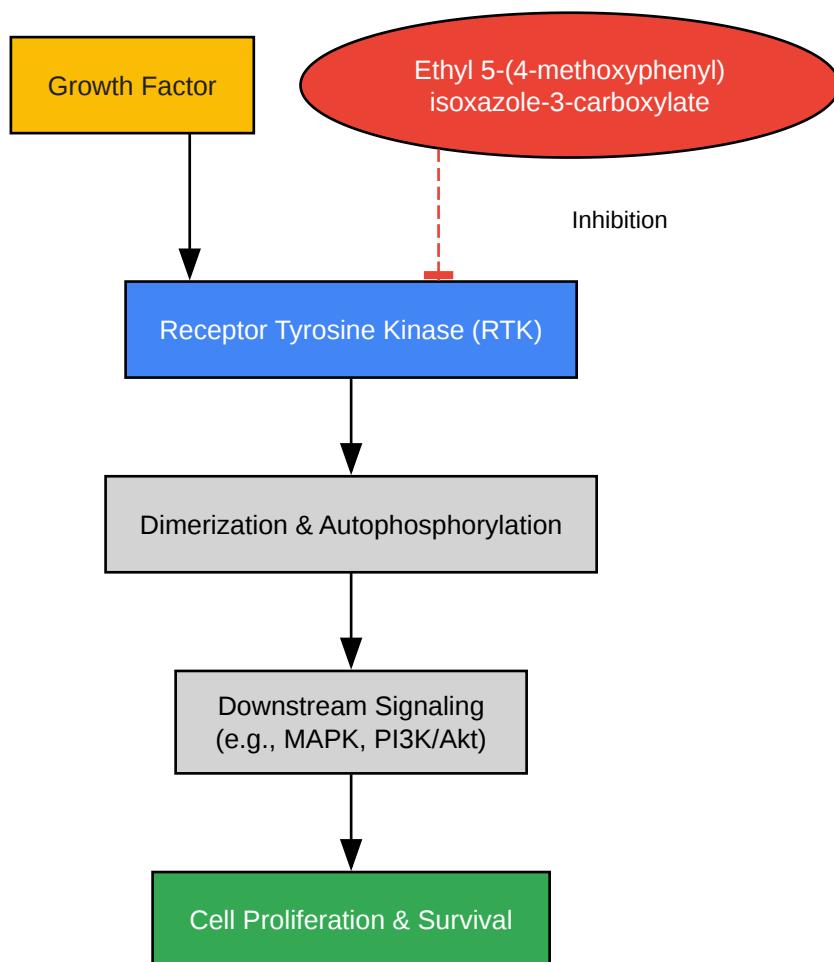
[Click to download full resolution via product page](#)

Caption: Key SAR points for the anticancer activity of isoxazole derivatives.

Antifungal and Herbicidal Activities:

The isoxazole scaffold is also present in several commercially available fungicides and herbicides. The mechanism of action for herbicidal isoxazoles often involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[6]

Table 4: Summary of Biological Activities of Isoxazole Derivatives


Activity	Target/Mechanism (General for Isoxazoles)	Reference
Anticancer	Inhibition of tubulin polymerization, kinase inhibition	[5]
Antifungal	Disruption of fungal cell membrane or wall synthesis	
Herbicidal	Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)	[6]

Molecular Docking and Mechanism of Action

While specific molecular docking studies for **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** are not widely published, related isoxazole derivatives have been the subject of in silico studies to elucidate their binding modes with biological targets. For example, docking studies of isoxazole-based compounds with the EGFR kinase domain have been performed to rationalize their anticancer activity.[\[7\]](#)[\[8\]](#)

Hypothetical Signaling Pathway Inhibition:

Based on the known activities of similar compounds, a potential mechanism of action for the anticancer effects of this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. bpbs-us-e1.wpmucdn.com [bpbs-us-e1.wpmucdn.com]

- 4. espublisher.com [espublisher.com]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of 3-{{(hetero)aryl)methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361754#ethyl-5-4-methoxyphenyl-isoxazole-3-carboxylate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

